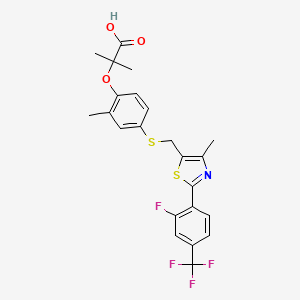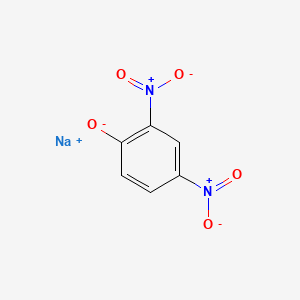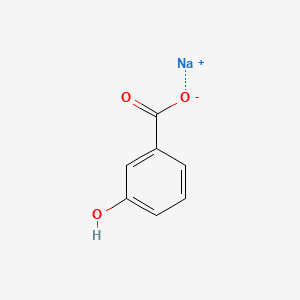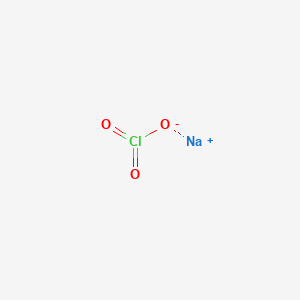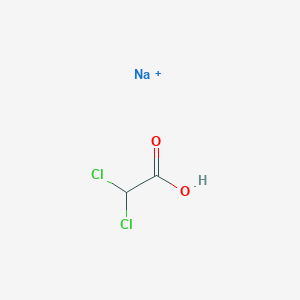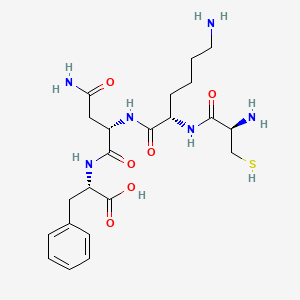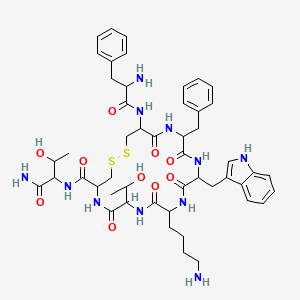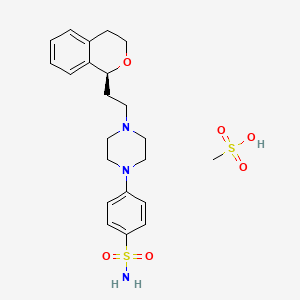![molecular formula C20H20ClF3N2O B1681116 2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide CAS No. 742693-38-5](/img/structure/B1681116.png)
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has a molecular formula of C20H20ClF3N2O and a molecular weight of 396.8 g/mol. It is primarily used in scientific research for its ability to modulate glycine levels in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes:
Formation of the Benzamide Core: The initial step involves the reaction of 2-chloro-3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with (S)-phenyl((2S)-piperidin-2-yl)methanamine under basic conditions to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and other substitution reactions typically involve reagents like sodium iodide and silver nitrate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of glycine transporter inhibition on chemical reactions and processes.
Biology: Employed in studies investigating the role of glycine in neurotransmission and its impact on various biological pathways.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as schizophrenia and chronic pain.
Industry: Utilized in the development of new pharmaceuticals and chemical products that target glycine transporters.
Mechanism of Action
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide exerts its effects by inhibiting glycine transporter 1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, the compound increases the concentration of glycine in the synaptic cleft, enhancing glycine-mediated neurotransmission. This mechanism is particularly relevant in the treatment of neurological disorders where glycine levels are dysregulated.
Comparison with Similar Compounds
Similar Compounds
SSR-504734: Another potent GlyT1 inhibitor with a similar structure and mechanism of action.
ALX-5407: A GlyT1 inhibitor with a different chemical structure but similar pharmacological effects.
Org-24598: A compound that inhibits GlyT1 and has been studied for its potential therapeutic applications.
Uniqueness
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide stands out due to its high potency and selectivity for GlyT1. Its unique chemical structure allows for specific interactions with the glycine transporter, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
742693-38-5 |
|---|---|
Molecular Formula |
C20H20ClF3N2O |
Molecular Weight |
396.8 g/mol |
IUPAC Name |
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H20ClF3N2O/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27)/t16-,18-/m0/s1 |
InChI Key |
VWBQBABOBQJMJH-HNNXBMFYSA-N |
SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SSR 504734; SSR-504734; SSR504734 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


